![molecular formula C15H21N3O2 B12641138 tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate CAS No. 1421312-18-6](/img/structure/B12641138.png)
tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is fused with a cyclopropyl group and a tert-butyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, some pyridopyrimidine derivatives are known to inhibit tyrosine kinases or cyclin-dependent kinases, which play essential roles in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial activities.
Pyrido[3,4-d]pyrimidine: Studied for its potential as a therapeutic agent in cancer treatment.
Pyrido[4,3-d]pyrimidine: Investigated for its anti-inflammatory and analgesic properties.
Uniqueness
tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is unique due to its specific structural features, including the cyclopropyl group and tert-butyl ester moiety. These features may confer distinct biological activities and chemical reactivity compared to other pyridopyrimidine derivatives.
特性
CAS番号 |
1421312-18-6 |
|---|---|
分子式 |
C15H21N3O2 |
分子量 |
275.35 g/mol |
IUPAC名 |
tert-butyl 2-cyclopropyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-8-4-5-11-12(18)9-16-13(17-11)10-6-7-10/h9-10H,4-8H2,1-3H3 |
InChIキー |
YGSOCEUYZPSQMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


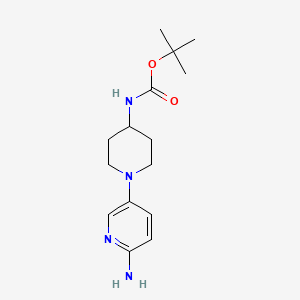
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
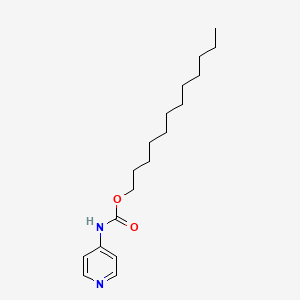
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
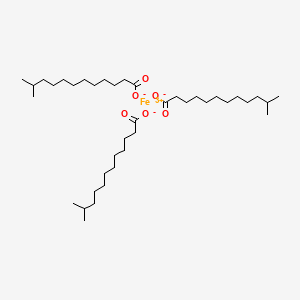
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)
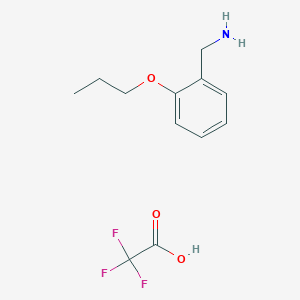
![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)
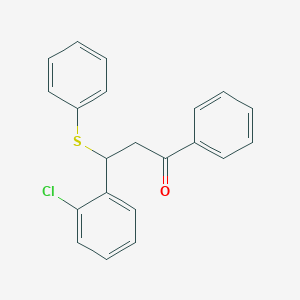
![N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine](/img/structure/B12641117.png)
![6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene](/img/structure/B12641130.png)
